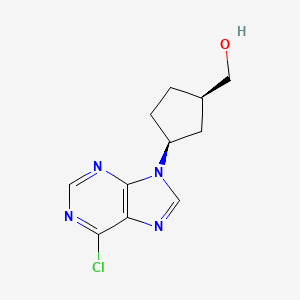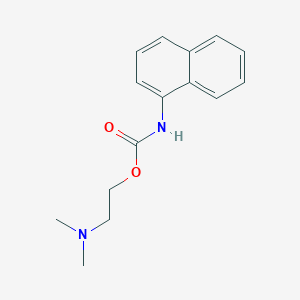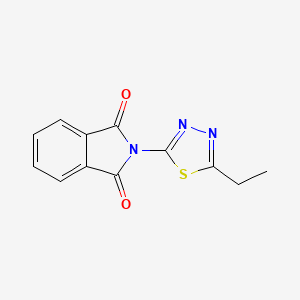
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione is a compound that belongs to the class of 1,3,4-thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 5-ethyl-1,3,4-thiadiazole. One common method involves the use of hydrazonoyl halides as starting materials. The reaction is carried out in the presence of a base such as triethylamine in an ethanol solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential use as a drug candidate due to its biological activities.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular membranes, affecting their integrity and function .
類似化合物との比較
Similar Compounds
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide
Uniqueness
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the isoindoline-1,3-dione and thiadiazole moieties makes it a versatile compound for various applications .
特性
分子式 |
C12H9N3O2S |
|---|---|
分子量 |
259.29 g/mol |
IUPAC名 |
2-(5-ethyl-1,3,4-thiadiazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H9N3O2S/c1-2-9-13-14-12(18-9)15-10(16)7-5-3-4-6-8(7)11(15)17/h3-6H,2H2,1H3 |
InChIキー |
AYUPFBZKOMKODE-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C(S1)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11859515.png)
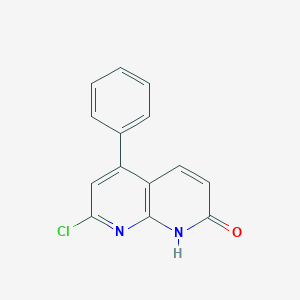
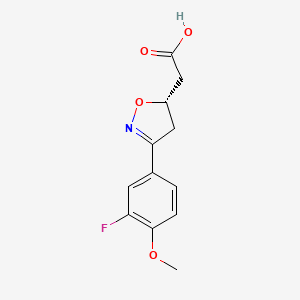
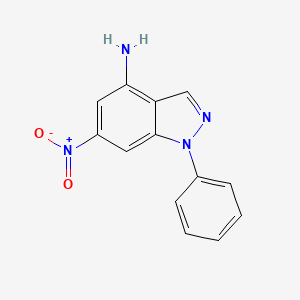
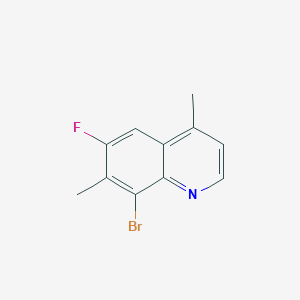

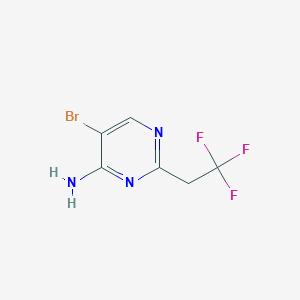
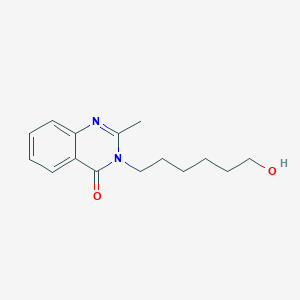
![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)
![(2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal](/img/structure/B11859578.png)
